molecular formula C18H18N4O3 B2984338 N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-21-6

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2984338
CAS No.: 871323-21-6
M. Wt: 338.367
InChI Key: GPLBOUGGOHLNCE-UHFFFAOYSA-N
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Description

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole rings.

  • Step 1: Synthesis of Azide Intermediate

    • Starting with 2-methoxyaniline, the compound is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
    • The diazonium salt is then treated with sodium azide to yield the azide intermediate.
  • Step 2: Cycloaddition Reaction

    • The azide intermediate is reacted with an alkyne derivative, such as 5-methyl-1-pentyne, in the presence of a copper(I) catalyst.
    • The reaction proceeds under mild conditions, typically at room temperature, to form the 1,2,3-triazole ring.
  • Step 3: Carboxamide Formation

    • The resulting triazole compound is then reacted with an appropriate carboxylic acid derivative, such as 2-methoxybenzoic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazole derivatives.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the development of new materials with unique properties.
  • Biology

    • Investigated for its antimicrobial and antifungal activities.
    • Studied for its potential as an enzyme inhibitor.
  • Medicine

    • Explored for its anticancer properties.
    • Evaluated for its potential as an anti-inflammatory agent.
  • Industry

    • Utilized in the development of agrochemicals.
    • Applied in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound can bind to enzymes and inhibit their activity, leading to various biological effects.
    • It may interact with cellular receptors, modulating signal transduction pathways.
  • Pathways Involved

    • Inhibition of key enzymes involved in metabolic pathways.
    • Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:

  • Similar Compounds

    • 1,2,3-Triazole-4-carboxamide derivatives with different substituents on the aromatic rings.
    • Triazole compounds with varying alkyl or aryl groups at the 5-position.
  • Uniqueness

    • The presence of two methoxyphenyl groups enhances its biological activity and specificity.
    • The methyl group at the 5-position contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N,1-bis(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-8-4-6-10-15(13)24-2)20-21-22(12)14-9-5-7-11-16(14)25-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBOUGGOHLNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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